(1R,2R)-2-(piperazin-1-yl)cyclopentan-1-ol
Overview
Description
(1R,2R)-2-(piperazin-1-yl)cyclopentan-1-ol: is a chiral compound featuring a cyclopentane ring substituted with a piperazine moiety and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
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Cyclopentane Derivative Synthesis
Starting Material: Cyclopentanone.
Reaction: Reduction of cyclopentanone to cyclopentanol using a reducing agent such as sodium borohydride (NaBH4).
Conditions: Typically performed in an alcohol solvent like methanol at room temperature.
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Piperazine Substitution
Starting Material: Cyclopentanol.
Reaction: Nucleophilic substitution with piperazine.
Conditions: Conducted in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for (1R,2R)-2-(piperazin-1-yl)cyclopentan-1-ol would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance scalability and control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Products: Oxidation of the hydroxyl group to a ketone or carboxylic acid.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4).
Products: Reduction of any ketone or aldehyde functionalities to alcohols.
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Substitution
Reagents: Halogenating agents like thionyl chloride (SOCl2) for converting hydroxyl groups to halides.
Products: Halogenated derivatives which can undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution under acidic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 in the presence of a base like pyridine.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Chiral Ligand: Employed in asymmetric synthesis as a chiral ligand.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural features.
Medicine
Pharmaceuticals: Explored as a precursor or intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Industry
Material Science: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism by which (1R,2R)-2-(piperazin-1-yl)cyclopentan-1-ol exerts its effects depends on its application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The piperazine moiety is known for its ability to interact with neurotransmitter receptors, potentially influencing neurological pathways.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-(piperazin-1-yl)cyclopentan-1-ol: The enantiomer of the compound, differing in the spatial arrangement of atoms.
Cyclopentanol Derivatives: Compounds with similar cyclopentane structures but different substituents.
Piperazine Derivatives: Compounds featuring the piperazine ring but with different substituents on the cyclopentane ring.
Uniqueness
Chirality: The (1R,2R) configuration provides specific stereochemical properties that can influence its biological activity and interactions.
Functional Groups: The combination of a hydroxyl group and a piperazine moiety offers unique reactivity and potential for diverse chemical transformations.
This detailed overview provides a comprehensive understanding of (1R,2R)-2-(piperazin-1-yl)cyclopentan-1-ol, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(1R,2R)-2-piperazin-1-ylcyclopentan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c12-9-3-1-2-8(9)11-6-4-10-5-7-11/h8-10,12H,1-7H2/t8-,9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZKFNUJXUUPNL-RKDXNWHRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N2CCNCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)N2CCNCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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